molecular formula C8H5N5O B131624 Pyrimido[1,2-a]purin-10(1H)-one CAS No. 103408-45-3

Pyrimido[1,2-a]purin-10(1H)-one

Cat. No.: B131624
CAS No.: 103408-45-3
M. Wt: 187.16 g/mol
InChI Key: ZREGNVKUSNORFO-UHFFFAOYSA-N
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Description

Pyrimido[1,2-a]purin-10(1H)-one is a heterocyclic compound that belongs to the class of fused pyrimidine and purine derivatives. This compound is characterized by its unique structure, which combines the pyrimidine and purine rings, making it an interesting subject for research in various scientific fields.

Biochemical Analysis

Biochemical Properties

These interactions are crucial for numerous biochemical reactions, including DNA and RNA synthesis, energy storage and transfer, and signal transduction .

Cellular Effects

Related compounds have been shown to have significant cytotoxic activities against certain cell lines . This suggests that Pyrimido[1,2-a]purin-10(1H)-one could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Related compounds have shown significant effects in animal models at varying dosages .

Metabolic Pathways

As a purine derivative, it may be involved in purine metabolism, which includes interactions with various enzymes and cofactors .

Transport and Distribution

Related compounds are known to be transported and distributed via specific transporters .

Subcellular Localization

Purines and their derivatives are typically found in various subcellular compartments, including the cytoplasm and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-a]purin-10(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrimidine and purine precursors under specific reaction conditions. For example, the reaction of 2-aminopyrimidine with formamide under reflux conditions can lead to the formation of this compound. Another approach involves the cyclization of 2-aminopyrimidine derivatives with aldehydes or ketones in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or purine rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution with amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing halogens or other leaving groups.

Scientific Research Applications

Pyrimido[1,2-a]purin-10(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[2,1-f]purinediones: These compounds share a similar fused ring structure but differ in the functional groups attached to the rings.

    Pyrazolo[3,4-d]pyrimidine: Another class of fused heterocycles with similar structural features but different biological activities.

Uniqueness

Pyrimido[1,2-a]purin-10(1H)-one is unique due to its specific ring fusion and the presence of a keto group at the 10-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1H-pyrimido[1,2-a]purin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREGNVKUSNORFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145820
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103408-45-3
Record name Pyrimido[1,2-a]purin-10(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103408-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103408453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimido(1,2-a)purin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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